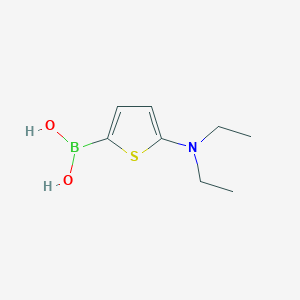
(5-(Diethylamino)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Diethylamino)thiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a diethylamino group and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Diethylamino)thiophen-2-yl)boronic acid typically involves the introduction of the boronic acid group onto the thiophene ring. One common method is the borylation of the corresponding halogenated thiophene derivative using a palladium-catalyzed reaction with a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(5-(Diethylamino)thiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding boronic acid derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include DMF, tetrahydrofuran (THF), and toluene.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura cross-coupling typically yields biaryl compounds.
Scientific Research Applications
(5-(Diethylamino)thiophen-2-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (5-(Diethylamino)thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond . The diethylamino group can influence the electronic properties of the thiophene ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
(5-(Dimethylamino)thiophen-2-yl)boronic acid: Similar structure but with a dimethylamino group instead of a diethylamino group.
Thiophene-2-boronic acid: Lacks the amino substituent, making it less electronically rich.
Uniqueness
(5-(Diethylamino)thiophen-2-yl)boronic acid is unique due to the presence of the diethylamino group, which enhances its electron-donating properties. This can lead to increased reactivity in certain chemical reactions compared to its analogs.
Properties
Molecular Formula |
C8H14BNO2S |
|---|---|
Molecular Weight |
199.08 g/mol |
IUPAC Name |
[5-(diethylamino)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H14BNO2S/c1-3-10(4-2)8-6-5-7(13-8)9(11)12/h5-6,11-12H,3-4H2,1-2H3 |
InChI Key |
UVUJHEPXYRQMNR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)N(CC)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















